5-Propoxypentane-1-sulfonyl chloride
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Overview
Description
5-Propoxypentane-1-sulfonyl chloride: is an organic compound with the molecular formula C8H17ClO3S and a molecular weight of 228.74 g/mol . This compound is part of the sulfonyl chloride family, which are key intermediates in organic synthesis, particularly in the preparation of sulfonamides, sulfonate esters, and sulfones . Sulfonyl chlorides are widely used in pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Propoxypentane-1-sulfonyl chloride can be achieved through various methods. One common method involves the reaction of disulfides or thiols with chlorinating agents such as 1,3-dichloro-5,5-dimethylhydantoin (DCH) in a continuous flow system . This method provides high yields and allows for precise control over reaction parameters, improving safety and efficiency .
Industrial Production Methods: Industrial production of sulfonyl chlorides often involves the use of copper-catalyzed reactions, such as the Sandmeyer-type reaction, where arenediazonium salts react with sulfur dioxide in the presence of copper salts . This method has been optimized to increase yields and reduce the formation of byproducts .
Chemical Reactions Analysis
Types of Reactions: 5-Propoxypentane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines to form sulfonamides.
Oxidation Reactions: It can be oxidized to form sulfonic acids.
Reduction Reactions: It can be reduced to form sulfides.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.
Oxidizing Agents: Hydrogen peroxide and other peroxides are used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride and other hydrides are used for reduction reactions.
Major Products:
Sulfonamides: Formed from the reaction with amines.
Sulfonic Acids: Formed from oxidation reactions.
Sulfides: Formed from reduction reactions.
Scientific Research Applications
5-Propoxypentane-1-sulfonyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Propoxypentane-1-sulfonyl chloride involves its ability to act as an electrophile, reacting with nucleophiles to form sulfonamide bonds . This reaction is crucial in the synthesis of sulfonamide drugs, which inhibit bacterial growth by interfering with the synthesis of folic acid . The compound targets enzymes involved in folic acid synthesis, such as dihydropteroate synthase .
Comparison with Similar Compounds
1-Pentanesulfonyl chloride: Similar structure but lacks the propoxy group.
Phenylsulfonyl chloride: Contains a phenyl group instead of a propoxy group.
Methanesulfonyl chloride: Contains a methyl group instead of a propoxy group.
Uniqueness: 5-Propoxypentane-1-sulfonyl chloride is unique due to its propoxy group, which can influence its reactivity and solubility properties . This makes it a valuable intermediate in the synthesis of specific sulfonamide compounds with unique biological activities .
Properties
Molecular Formula |
C8H17ClO3S |
---|---|
Molecular Weight |
228.74 g/mol |
IUPAC Name |
5-propoxypentane-1-sulfonyl chloride |
InChI |
InChI=1S/C8H17ClO3S/c1-2-6-12-7-4-3-5-8-13(9,10)11/h2-8H2,1H3 |
InChI Key |
ITEKSTXBEYKLOE-UHFFFAOYSA-N |
Canonical SMILES |
CCCOCCCCCS(=O)(=O)Cl |
Origin of Product |
United States |
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